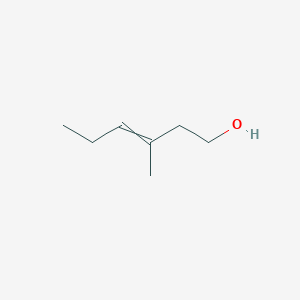

3-Methylhex-3-EN-1-OL

Beschreibung

3-Methylhex-3-en-1-ol is an unsaturated alcohol characterized by a six-carbon chain with a methyl group and a double bond at the third carbon position. For instance, derivatives such as (E)-6-(4-Chlorophenyl)-3-methylhex-3-en-1-ol (1e) and (E)-6-(Furan-2-yl)-3-methylhex-3-en-1-ol (1f) share the core 3-methylhex-3-en-1-ol backbone but feature distinct substituents at the terminal carbon . These compounds are typically synthesized via Grignard reactions or aldol condensations, yielding colorless to yellow oils with moderate to high purity (75–83% yields) .

Eigenschaften

CAS-Nummer |

10348-66-0 |

|---|---|

Molekularformel |

C7H14O |

Molekulargewicht |

114.19 g/mol |

IUPAC-Name |

3-methylhex-3-en-1-ol |

InChI |

InChI=1S/C7H14O/c1-3-4-7(2)5-6-8/h4,8H,3,5-6H2,1-2H3 |

InChI-Schlüssel |

BQURYLHIDQYWFD-UHFFFAOYSA-N |

Kanonische SMILES |

CCC=C(C)CCO |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Methylhex-3-EN-1-OL can be synthesized through several methods. One common approach involves the selective hydrogenation of 3-methylhex-3-yn-1-ol using a palladium catalyst. This reaction typically occurs under mild conditions, with the presence of hydrogen gas and a suitable solvent .

Industrial Production Methods: In industrial settings, 3-Methylhex-3-EN-1-OL is often produced through the catalytic hydrogenation of 3-methylhex-3-yn-1-ol. The process involves the use of heterogeneous catalysts, such as palladium on carbon, to achieve high yields and selectivity .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Methylhex-3-EN-1-OL undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of 3-Methylhex-3-EN-1-OL can yield saturated alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed:

Oxidation: Aldehydes, carboxylic acids

Reduction: Saturated alcohols

Substitution: Alkyl halides

Wissenschaftliche Forschungsanwendungen

3-Methylhex-3-EN-1-OL has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is utilized in the study of metabolic pathways and enzyme reactions.

Medicine: It serves as a precursor for the synthesis of pharmaceuticals and biologically active molecules.

Wirkmechanismus

The mechanism of action of 3-Methylhex-3-EN-1-OL involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The compound’s double bond and hydroxyl group play crucial roles in its reactivity and interactions with other molecules .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Differences

Key Observations :

- Chain vs. Cyclic Systems: Derivatives of 3-methylhex-3-en-1-ol are linear alkenols, whereas (1-methylcyclohex-3-en-1-yl)methanol incorporates a cyclohexene ring, introducing ring strain and steric effects that may alter reactivity .

- Substituent Effects : Terminal substituents (e.g., chlorophenyl in 1e , furan in 1f ) significantly increase molar mass and polarity, influencing solubility and spectroscopic profiles .

Key Observations :

- Efficiency : Derivatives of 3-methylhex-3-en-1-ol show high synthetic efficiency (75–83% yields) under controlled conditions, such as low-temperature Grignard reactions .

- Challenges in Cyclic Systems: Data on the synthesis of (1-methylcyclohex-3-en-1-yl)methanol is sparse, but cyclic analogs often require specialized catalysts to manage ring strain during synthesis .

Spectroscopic and Physicochemical Properties

- NMR Profiles: 1e: ¹H NMR signals for the chlorophenyl group (δ 7.2–7.4 ppm) and allylic protons (δ 5.3–5.5 ppm) confirm regioselective synthesis . Cyclohexene analog: Expected upfield shifts for ring protons (δ 1.5–2.5 ppm) due to reduced electron density compared to linear alkenols .

- Stability : Linear derivatives (e.g., 1e , 1f ) are stable as oils but may polymerize under prolonged exposure to light or oxygen. Cyclohexene-based alcohols may exhibit higher thermal stability due to ring rigidity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.